2-Amino-6-(dimethylamino)nicotinaldehyde
Overview
Description
2-Amino-6-(dimethylamino)nicotinaldehyde: is an organic compound with the molecular formula C8H11N3O It is a derivative of nicotinaldehyde, featuring both amino and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(dimethylamino)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with nicotinaldehyde as the starting material.
Dimethylation: The dimethylamino group at the 6-position is introduced via a methylation reaction, often using dimethylamine or a methylating agent like methyl iodide.
The reaction conditions generally involve the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(dimethylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 2-Amino-6-(dimethylamino)nicotinic acid.
Reduction: 2-Amino-6-(dimethylamino)nicotinalcohol.
Substitution: Derivatives with different functional groups replacing the amino or dimethylamino groups.
Scientific Research Applications
2-Amino-6-(dimethylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-6-(dimethylamino)nicotinaldehyde involves its interaction with various molecular targets. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloronicotinaldehyde
- 2-Amino-6-methylnicotinaldehyde
- 2-Amino-6-ethylnicotinaldehyde
Uniqueness
2-Amino-6-(dimethylamino)nicotinaldehyde is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-amino-6-(dimethylamino)pyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11(2)7-4-3-6(5-12)8(9)10-7/h3-5H,1-2H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUVHSMGTQWALI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)C=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228520 | |
Record name | 2-Amino-6-(dimethylamino)-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289035-29-5 | |
Record name | 2-Amino-6-(dimethylamino)-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289035-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-(dimethylamino)-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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